N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine
Description
The exact mass of the compound (3-chloro-4-methoxybenzyl)[2-(dimethylamino)ethyl]amine is 242.1185909 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-15(2)7-6-14-9-10-4-5-12(16-3)11(13)8-10/h4-5,8,14H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNVUGJIGBXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H23ClN2O2
- Molecular Weight : 298.80832 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 2-(dimethylamino)ethylamine. The reaction conditions may vary, but generally include the use of solvents and catalysts to facilitate the formation of the desired amine product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A study characterized various derivatives, noting that compounds with similar structural motifs showed promising results against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .
- Antifungal Activity : Related compounds have demonstrated antifungal effects against Candida species by inhibiting biofilm formation and disrupting membrane integrity .
Cytotoxicity and Cell Proliferation
The cytotoxic effects of this compound have been evaluated using various cell lines. A notable finding includes:
- IC50 Values : In vitro studies have reported IC50 values indicating the concentration required to inhibit 50% of cell proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Efficacy :
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
